2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine derivative core, which is a common motif in many biologically active molecules.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound’s purine core makes it a candidate for studying enzyme interactions and nucleotide analogs.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
The synthesis of 2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the thioether linkage and the acetamide group. Reaction conditions may include the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the thioether linkage, using reagents such as alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the purine derivative and the acetamide group.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to inhibit or activate biological pathways. The thioether linkage and acetamide group may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar compounds include other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Theophylline: A methylxanthine derivative used as a bronchodilator in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Compared to these compounds, 2-(1,3-dimethyl-2,6-dioxo(1,3-dihydropurin-8-ylthio))-N-cyclohexylacetamide is unique due to its specific thioether and acetamide modifications, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-19-12-11(13(22)20(2)15(19)23)17-14(18-12)24-8-10(21)16-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKPOIYRSCGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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